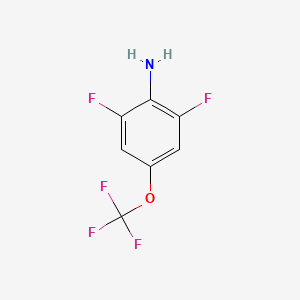

2,6-Difluoro-4-(trifluoromethoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-Difluoro-4-(trifluoromethoxy)aniline” is a nitrogen compound that is useful in organic synthesis . It is an important chemical in the synthesis technology for high-efficiency insecticide .

Synthesis Analysis

The synthesis of “2,6-Difluoro-4-(trifluoromethoxy)aniline” involves several steps. One method involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 hours, then adding sodium amide . Another method involves using 4-trifluoro-methoxyaniline as raw material, adding inert grinding medium, and dripping bromine successively .Molecular Structure Analysis

The molecular formula of “2,6-Difluoro-4-(trifluoromethoxy)aniline” is C7H4Cl2F3NO . The average mass is 246.014 Da and the monoisotopic mass is 244.962204 Da .Chemical Reactions Analysis

The chemical reactions involving “2,6-Difluoro-4-(trifluoromethoxy)aniline” are complex and depend on the specific conditions. For example, under certain conditions, the reaction mixture is reacted at 50°C for 2 hours under slight hydrogen pressurization .Physical And Chemical Properties Analysis

“2,6-Difluoro-4-(trifluoromethoxy)aniline” is a solid with a melting point of 30-32 °C (lit.) . The SMILES string is Nc1c (Cl)cc (OC (F) (F)F)cc1Cl .Aplicaciones Científicas De Investigación

Synthesis of Agrochemical Intermediates

An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate prepared from 4-trifluoromethoxy aniline, was described by Ding Zhi-yuan (2011). The optimal conditions for this synthesis involved brominating agents Br2, Br2-H2O2, with a molar ratio of Br2 to 4-trifluoromethoxy aniline of 1:1, using methylene dichloride-water as the solvent under reflux. The reaction yielded a 97% yield and the purity of the product was over 99.5% (Ding Zhi-yuan, 2011).

Organometallic Complexes

F. Rose-munch et al. (1994) conducted a conformational study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealing in the solid state that the trifluoromethoxy group is nearly perpendicular to the arene ring, and the amino group is eclipsed by a chromium carbonyl bond, a conformation also found in solution (F. Rose-munch et al., 1994).

Development of Pharmaceuticals and Agrochemicals

Pengju Feng and Ming‐Yu Ngai (2016) reported a user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, demonstrating their potential as useful synthetic building blocks for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. This synthesis involved using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) and was general enough to be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Pengju Feng & Ming‐Yu Ngai, 2016).

Safety and Hazards

“2,6-Difluoro-4-(trifluoromethoxy)aniline” is combustible and toxic if swallowed. It is fatal in contact with skin and causes skin irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, and use only under a chemical fume hood .

Propiedades

IUPAC Name |

2,6-difluoro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDRAFJZQMKSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)

![Ethyl 4-(4-chlorophenyl)-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2638129.png)

![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)

![Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate](/img/structure/B2638134.png)